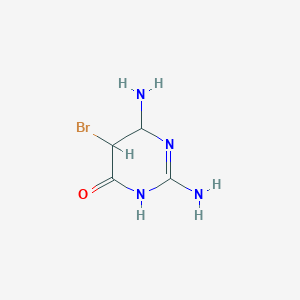![molecular formula C17H18F3NS B14373682 N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline CAS No. 88693-77-0](/img/structure/B14373682.png)
N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a tert-butyl group, a sulfanyl group, and a trifluoromethyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of the tert-butylphenyl sulfide: This can be achieved by reacting 4-tert-butylphenol with a suitable sulfide source under basic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The aniline core may interact with various enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
N-(4-tert-Butylphenyl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)aniline: Lacks the tert-butyl and sulfanyl groups, affecting its biological activity and applications.
N-(4-tert-Butylphenyl)sulfanylbenzene: Lacks the aniline group, leading to different chemical behavior.
Uniqueness
N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfanyl group provides reactive sites for further chemical modifications.
特性
CAS番号 |
88693-77-0 |
|---|---|
分子式 |
C17H18F3NS |
分子量 |
325.4 g/mol |
IUPAC名 |
N-(4-tert-butylphenyl)sulfanyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C17H18F3NS/c1-16(2,3)12-6-10-15(11-7-12)22-21-14-8-4-13(5-9-14)17(18,19)20/h4-11,21H,1-3H3 |
InChIキー |
UGFAQFVEFJZXGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)SNC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)


silanol](/img/structure/B14373629.png)
![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)




![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)
